1-(6-(4-((3-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)azepane
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Overview
Description
Preparation Methods
One common method involves the reaction of a substituted aryl isothiocyanate with a pyridazine derivative in anhydrous ethanol under reflux conditions . The reaction mixture is then cooled, and the precipitate is filtered, washed with ether, and dried to obtain the desired product.
Chemical Reactions Analysis
1-{6-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, nucleophiles like amines for substitution, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{6-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-{6-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The piperazine moiety can interact with receptor sites, potentially blocking receptor activation and downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-{6-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE include other pyridazine derivatives and piperazine-containing molecules. These compounds often share similar pharmacological activities, such as enzyme inhibition or receptor antagonism. the presence of the nitrobenzenesulfonyl group in 1-{6-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE provides unique chemical properties that can enhance its binding affinity and specificity for certain molecular targets .
Properties
Molecular Formula |
C20H26N6O4S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[6-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]azepane |
InChI |
InChI=1S/C20H26N6O4S/c27-26(28)17-6-5-7-18(16-17)31(29,30)25-14-12-24(13-15-25)20-9-8-19(21-22-20)23-10-3-1-2-4-11-23/h5-9,16H,1-4,10-15H2 |
InChI Key |
TXKKQMGNVMBJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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